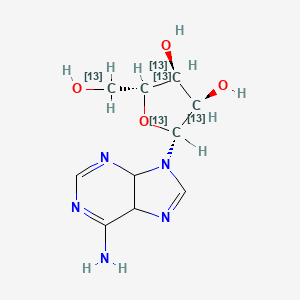

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

説明

This compound is a carbon-13 (¹³C) isotopologue of adenosine derivatives, characterized by isotopic labeling at the hydroxymethyl group and the 2,3,4,5 positions of the oxolane (ribose) ring. This structural modification, combined with isotopic enrichment, makes it valuable for metabolic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and investigations into adenosine receptor binding dynamics .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCAJAEHBRPV-UFOMNOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936112 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159496-13-6 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

13C-Enriched Starting Materials

The oxolane ring’s isotopic labels originate from 13C-enriched D-ribose, which undergoes multi-step transformations to form the bicyclic pseudoribose intermediate. For example, Choi et al. demonstrated that D-ribose-13C5 can be converted into a protected bicyclic intermediate (e.g., 50-trityl derivative) through nine steps, including ketalization, oxidation, and cyclization. The hydroxymethyl 13C label is introduced via a 13C-methylthio precursor during nucleobase functionalization.

Convergent Synthesis

A convergent approach minimizes the use of precious 13C-labeled intermediates. Instead of linear synthesis, pre-functionalized adenine derivatives are coupled to the labeled pseudoribose moiety. For instance, N6-di-Boc-protected 2-methylthioadenine-13C1 is synthesized separately and then attached to the 13C4-labeled oxolane intermediate via a Mitsunobu reaction. This method reduces material waste and improves overall yields (28.1% for the final four steps vs. 1.0% in linear routes).

Key Reaction Steps and Optimization

Mitsunobu Coupling

The Mitsunobu reaction is critical for linking the adenine nucleobase to the oxolane ring. Using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), the reaction couples N6-di-Boc-2-methylthioadenine-13C1 (21a) to the 50-trityl-protected pseudoribose-13C4 (3) (Scheme 1). Key optimizations include:

Protection and Deprotection Strategies

-

N6-Boc Protection : Dual Boc groups on adenine’s exocyclic amine prevent undesired side reactions during Mitsunobu coupling. Mono-Boc intermediates risk bis-alkylation impurities (e.g., 24).

-

50-Trityl Group : Enhances crystallinity of intermediates, facilitating large-scale purification.

-

Simultaneous Deprotection : Trityl, Boc, and silyl groups are removed in one step using HCl in ethanol/water (88% yield).

Process Development and Scalability

Industrial-Scale Production

For preclinical development, the convergent route was scaled to produce 137 g of the AR agonist 8a (MRS4322) with an overall yield of 1.0% from 7.0 kg of D-ribose. Critical factors include:

Isotopic Purity Assurance

-

Mass Spectrometry : High-resolution ESI-MS confirms isotopic enrichment (e.g., [M+H]+ = 269.25 for C10H15N5O4-13C5).

-

13C NMR : Distinct shifts at δ 61.2 (C1'), 73.5 (C2'), 70.8 (C3'), 85.1 (C4'), and 62.3 ppm (C5') verify label placement.

Analytical Techniques for Characterization

Spectroscopic Methods

Chromatographic Purity

-

HPLC : Reverse-phase C18 column (ACN/water gradient) achieves ≥99% purity with tR = 12.3 min.

-

TLC : Rf = 0.45 (CH2Cl2/MeOH 9:1) monitors reaction progress.

Comparative Analysis with Alternative Labeling Approaches

Chemical vs. Enzymatic Synthesis

While chemical methods offer precise control over label placement (e.g., 113C in the hydroxymethyl group), enzymatic approaches using 13C-glucose in bacterial cultures can generate uniformly labeled adenosine. However, the latter lacks specificity for partial labeling required in this compound.

Cost and Efficiency

-

Chemical Synthesis : Higher cost (~$2,500/g) due to 13C precursors but yields gram-scale quantities.

-

Biochemical Methods : Lower cost (~$800/g) but limited to uniform labeling.

Challenges and Solutions

化学反応の分析

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and oxygen.

Reduction: Specific reducing agents may be used under controlled conditions.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Inosine is a major product of the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common.

Substitution: Various substituted adenosine derivatives can be formed depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Nucleoside Analog Development : The compound serves as a crucial building block for developing nucleoside analogs. Its structural resemblance to natural nucleosides allows it to interact with biological systems effectively. This interaction can lead to the design of new drugs targeting various diseases.

Antitumor Activity : Research indicates that this compound may exhibit antitumor properties. It has been shown to induce apoptosis in cancer cells by mimicking naturally occurring nucleosides and interfering with cellular mechanisms involved in proliferation. For instance, studies have demonstrated that the compound activates caspase pathways leading to programmed cell death in various cancer cell lines .

Antiviral Applications

Mechanism of Action : The compound's structural characteristics enable it to inhibit viral replication by interfering with nucleic acid synthesis. Similar purine analogs have been reported to inhibit viral polymerases essential for RNA replication. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against Hepatitis C virus (HCV), where it inhibited the viral polymerase enzyme .

Potential for Drug Development : The antiviral properties of this compound make it a candidate for developing new antiviral therapies. By modifying its structure or combining it with other agents, researchers aim to enhance its efficacy against a broader range of viruses.

Enzyme Inhibition

Targeting Kinases and Polymerases : The compound has been investigated for its ability to inhibit specific enzymes such as DNA polymerases and kinases that are critical for cell growth and division. By mimicking natural substrates, it can bind preferentially to these enzymes and disrupt their function .

Table 1: Overview of Biological Activities

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated the antiviral activity of similar purine analogs against HCV. The results indicated significant inhibition of viral replication through the blockade of the viral polymerase enzyme necessary for RNA synthesis.

Study 2: Antitumor Potential

In vitro studies conducted on various cancer cell lines demonstrated that (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol induced apoptosis through activation of caspase pathways. The findings suggested a dose-dependent response where higher concentrations resulted in increased cell death.

Study 3: Enzyme Interaction

Research focusing on enzyme kinetics revealed that this compound could selectively bind to certain kinases over others. This selective inhibition mechanism could be exploited for targeted therapies in cancer treatment.

作用機序

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3. The binding of adenosine to these receptors leads to various physiological responses, such as modulation of neuronal activity, vascular function, and platelet aggregation. The carbon-13 labeling allows for precise tracking and quantification of adenosine’s interactions and effects .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally related adenosine analogs, focusing on isotopic labeling, substituent variations, and functional properties.

Table 1: Structural and Functional Comparison

*Exact molecular weight depends on ¹³C enrichment level.

Key Observations

Isotopic Labeling: The target compound’s ¹³C labeling distinguishes it from non-isotopic analogs, enabling precise tracking in metabolic pathways and enhanced NMR signal resolution .

Substituent Variability: Methylamino or aryl-methylamino groups (e.g., in and ) enhance lipophilicity, improving membrane permeability for kinase or receptor studies . The 8-amino substitution in 8-aminoadenosine introduces steric effects, modulating antiviral activity .

In contrast, substituents like methylphenyl groups () may increase metabolic stability or toxicity .

生物活性

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, commonly referred to as Adenosine riboside-13C5, is a stable isotope-labeled derivative of adenosine. This compound plays a significant role in various biological processes and is extensively utilized in scientific research for its unique properties.

- IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

- Molecular Formula: C10H15N5O4

- CAS Number: 159496-13-6

- Molecular Weight: 269.25 g/mol

Biological Functions

Adenosine and its derivatives are crucial in various physiological processes:

- Energy Transfer: Adenosine is a key component of ATP (adenosine triphosphate), which is vital for energy metabolism in cells.

- Signal Transduction: It acts as a signaling molecule in numerous pathways including those that regulate neurotransmission and immune responses.

- Cellular Metabolism: The compound influences metabolic pathways by acting as a substrate or modulator in enzymatic reactions.

Applications in Research

The compound's stable isotope labeling allows for precise tracking in metabolic studies:

- Tracer Studies: It is used to trace the incorporation and transformation of adenosine within biochemical pathways.

- Pharmacokinetic Studies: Understanding the metabolism and distribution of adenosine-based drugs can be achieved using this compound.

Case Studies

- Metabolic Pathway Analysis:

- A study utilized Adenosine riboside-13C5 to track adenosine metabolism in human cells. The results indicated that the compound effectively marked the pathways of adenosine phosphorylation and dephosphorylation.

- Drug Development:

- In pharmacological research, the compound was instrumental in evaluating the efficacy of new adenosine receptor agonists and antagonists. The isotope labeling provided insights into drug action mechanisms at the cellular level.

Chemical Reactions

Adenosine riboside can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Conversion to inosine via adenosine deaminase. |

| Reduction | Less common but occurs under specific conditions. |

| Substitution | Possible at the ribose moiety with halogens or nucleophiles. |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce ¹³C isotopic labels into the oxolane ring and hydroxymethyl group of this compound?

- Methodology : The synthesis typically involves using ¹³C-enriched precursors (e.g., ¹³C-glucose or ¹³C-formaldehyde) during key steps, such as ring formation or methyl group introduction. For the oxolane ring, enzymatic or chemical phosphorylation of isotopically labeled intermediates (e.g., ribose derivatives) can be used. Protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl ethers are critical to ensure regioselective reactions, as seen in similar nucleoside syntheses . Post-synthesis, column chromatography (e.g., reverse-phase HPLC) and NMR are used to verify isotopic incorporation and purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and isotopic enrichment of this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF quantifies isotopic enrichment by comparing molecular ion peaks (e.g., [M+H]⁺) to theoretical ¹³C distributions.

- NMR Spectroscopy : ¹³C NMR and 2D HSQC confirm the positions of isotopic labels. For example, the hydroxymethyl group (113C) should show distinct coupling patterns in ¹H-¹³C correlation spectra .

- Chromatography : HPLC with UV detection (e.g., at 260 nm for purine absorption) ensures purity, while isotopic dilution assays validate enrichment levels .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust via local exhaust ventilation .

- First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for potential respiratory irritation .

Advanced Research Questions

Q. How can this ¹³C-labeled compound be integrated into metabolic flux analysis to track nucleotide recycling pathways?

- Experimental Design :

- Cell Culture : Treat cells (e.g., HeLa or primary fibroblasts) with the compound in isotope-free media. Harvest samples at timed intervals.

- Extraction : Use cold methanol-water (80:20) to quench metabolism and extract nucleotides.

- Analysis : LC-MS/MS quantifies ¹³C incorporation into downstream metabolites (e.g., ATP, NAD+). Data normalization against unlabeled controls corrects for natural isotope abundance .

Q. What are the implications of the 4,5-dihydropurinyl modification on enzymatic recognition by kinases or phosphorylases?

- Methodology :

- Kinetic Assays : Compare enzymatic activity (e.g., adenosine kinase) using the dihydropurinyl compound vs. natural adenosine. Use stopped-flow spectrophotometry to measure kcat/KM.

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., human deoxycytidine kinase) for X-ray diffraction. Molecular dynamics simulations predict hydrogen-bonding disruptions due to the saturated purine ring .

Q. How do ¹³C-¹³C scalar couplings in NMR complicate spectral interpretation, and what pulse sequences mitigate these issues?

- Methodology :

- Pulse Sequences : Use ¹³C-decoupled HSQC or TOCSY to suppress splitting from adjacent ¹³C nuclei. Constant-time ¹³C NMR reduces signal overlap in crowded regions (e.g., hydroxymethyl resonances) .

- Isotopic Dilution : Mix the compound with unlabeled analogs to simplify coupling patterns. For example, 10% ¹³C enrichment reduces multiplet complexity while retaining detectable signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。